Salvileucantholide
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Overview
Description
. This compound belongs to the neoclerodane diterpenoids, which are known for their diverse biological activities. Salvileucantholide has been studied for its potential medicinal properties and its unique chemical structure .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of salvileucantholide involves the extraction of dried aerial parts of Salvia leucantha using acetone. The extract is then chromatographed on active charcoal, followed by further purification using silica gel, Lobar RP-18 column, and high-performance liquid chromatography (HPLC) to yield this compound .
Industrial Production Methods: Currently, there are no large-scale industrial production methods specifically for this compound. The compound is primarily obtained through the extraction and purification processes from the plant Salvia leucantha .
Chemical Reactions Analysis
Types of Reactions: Salvileucantholide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group in the compound with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction may yield reduced derivatives of this compound .
Scientific Research Applications
Chemistry: It serves as a model compound for studying the chemical behavior of neoclerodane diterpenoids.
Biology: It has shown potential biological activities, including antimicrobial and cytotoxic properties.
Mechanism of Action
The mechanism of action of salvileucantholide involves its interaction with various molecular targets and pathways. It has been shown to inhibit certain enzymes and pathways involved in cell proliferation and inflammation . The exact molecular targets and pathways are still under investigation, but its effects on cellular processes make it a promising compound for further research .
Comparison with Similar Compounds
Salvileucantholide can be compared with other neoclerodane diterpenoids, such as:
- Salvifaricin
- Isosalvipuberulin
- Salviandulin E
Uniqueness: this compound is unique due to its specific chemical structure and the biological activities it exhibits. While other neoclerodane diterpenoids share some similarities, this compound’s distinct properties make it a compound of interest for further study .
Properties
Molecular Formula |
C20H14O6 |
---|---|
Molecular Weight |
350.3 g/mol |
IUPAC Name |
(2S,4R,10S,16S)-16-(furan-3-yl)-18-methyl-3,8,15-trioxapentacyclo[9.7.0.02,4.06,10.013,17]octadeca-1(18),5,11,13(17)-tetraene-7,14-dione |
InChI |
InChI=1S/C20H14O6/c1-8-15-10(13-7-24-19(21)11(13)5-14-18(15)25-14)4-12-16(8)17(26-20(12)22)9-2-3-23-6-9/h2-6,13-14,17-18H,7H2,1H3/t13-,14+,17+,18+/m0/s1 |
InChI Key |
ZTYBQWLDCYNQKE-MJSCVDMRSA-N |
Isomeric SMILES |
CC1=C2[C@H]3[C@H](O3)C=C4[C@H](C2=CC5=C1[C@H](OC5=O)C6=COC=C6)COC4=O |
Canonical SMILES |
CC1=C2C3C(O3)C=C4C(C2=CC5=C1C(OC5=O)C6=COC=C6)COC4=O |
Origin of Product |
United States |
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